molecular formula C9H9NO B2427159 [3-(Prop-2-yn-1-yloxy)phenyl]amine CAS No. 60042-20-8

[3-(Prop-2-yn-1-yloxy)phenyl]amine

Cat. No.: B2427159
CAS No.: 60042-20-8
M. Wt: 147.177
InChI Key: VRRJGXBLWHBYTG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

Biological Activity

[3-(Prop-2-yn-1-yloxy)phenyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a prop-2-yn-1-yloxy group attached to a phenyl amine structure. This configuration is significant as it influences the compound's reactivity and biological interactions. The synthesis typically involves the reaction of phenolic compounds with propargyl bromide in the presence of a base, yielding derivatives that can be further modified for enhanced activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, one derivative was shown to significantly reduce cell viability in various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and C32 (melanoma) cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound alters the expression levels of key apoptotic regulators such as BCL-2 and BAX, shifting the balance towards apoptosis in cancer cells .
  • Cell Cycle Regulation : It enhances the transcriptional activity of cell cycle regulators like P53 and P21, leading to cell cycle arrest at the G2/M phase .

The following table summarizes the anticancer activity findings:

Cell LineIC50 (µM)Mechanism of Action
A54936Apoptosis induction, cell cycle arrest
MDA-MB-23130Modulation of BCL-2/BAX ratio
C3225Activation of P53 and P21

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies indicate that certain derivatives possess significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate antibacterial potency:

Bacterial StrainMIC (µg/mL)Activity Level
MRSA64Moderate
Staphylococcus aureus128Moderate

Case Studies

  • Study on Anticancer Efficacy : A study evaluated the effects of this compound on melanoma cells. Results indicated a significant reduction in cell proliferation and increased apoptosis markers after treatment with the compound at concentrations above 25 µM .
  • Antimicrobial Assessment : Another investigation focused on the antimicrobial properties against MRSA. The compound demonstrated bactericidal effects, with an MBC (Minimum Bactericidal Concentration) indicating effective killing at concentrations correlating with MIC values .

Properties

IUPAC Name

3-prop-2-ynoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRJGXBLWHBYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60042-20-8
Record name 3-(prop-2-yn-1-yloxy)aniline
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